

# Src tyrosine kinase signaling inhibition by tirbanibulin

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Tirbanibulin

CAS No.: 897016-82-9

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## Mechanism of Action: Dual Pathway Inhibition

**Tirbanibulin's** therapeutic effect stems from its coordinated action on two fronts: Src kinase signaling and microtubule dynamics.

### Src Kinase Signaling Inhibition

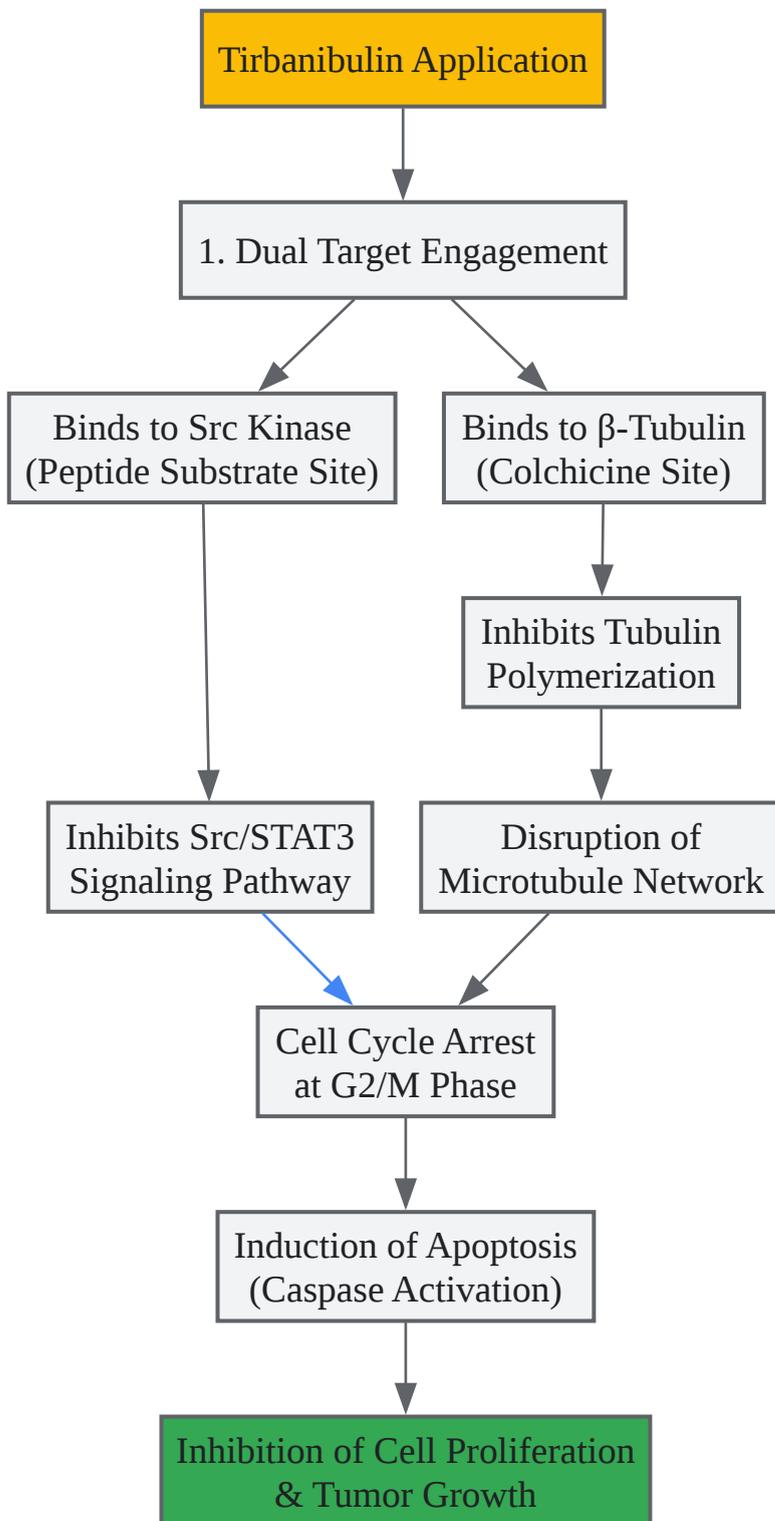
- **Unique Binding Mechanism:** Unlike most kinase inhibitors that target the conserved ATP-binding site, **tirbanibulin** is a **non-ATP competitive inhibitor**. It binds to the peptide substrate site of Src, which may offer greater specificity and help reduce off-target effects [1] [2] [3].
- **Downstream Signaling Disruption:** Src kinase is a key regulator of cell proliferation, survival, and migration. Its activity is enhanced in hyperproliferative conditions like actinic keratosis [1]. By inhibiting Src, **tirbanibulin** blocks these pro-cancerous signals. Evidence also shows it suppresses the phosphorylation of STAT3, a transcription factor downstream of Src that is involved in cell growth and fibrosis [3].

### Tubulin Polymerization Inhibition

- **Microtubule Network Disruption:** **Tirbanibulin reversibly binds** to the colchicine site on  $\beta$ -tubulin, preventing the assembly of microtubules [4] [5]. These microtubules are critical components of the cytoskeleton, essential for cell division, intracellular transport, and maintaining cell shape.

- **Cell Cycle Arrest and Apoptosis:** Disruption of the microtubule network leads to a potent **arrest of the cell cycle at the G2/M phase**, preventing cell division [4] [5]. This arrest triggers both the intrinsic and extrinsic pathways of apoptosis, or programmed cell death, characterized by caspase activation and PARP cleavage [5].

The following diagram illustrates the sequential cellular events triggered by **tirbanibulin**:



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## Experimental Evidence & Preclinical Data

The dual mechanism of action is supported by robust experimental data. Key methodologies from preclinical studies are detailed below.

## Tubulin Polymerization Assay

- **Objective:** To quantitatively measure the direct inhibition of tubulin polymerization by **tirbanibulin** [4].
- **Protocol:** Purified tubulin is incubated at 37°C in the presence of the test compound (e.g., **tirbanibulin**, positive controls like nocodazole, or a vehicle control). The polymerization reaction is monitored in real-time by measuring the increase in light absorption (turbidity) at 340 nm. A reduction in the rate or extent of absorption increase indicates inhibition of polymerization [4].
- **Key Finding:** **Tirbanibulin** demonstrated a **dose-dependent inhibition** of tubulin polymerization, with an effect comparable to the known destabilizing agent nocodazole [4].

## Immunofluorescence Staining for Microtubule Network

- **Objective:** To visually assess the disruption of the cellular microtubule cytoskeleton [4] [5].
- **Protocol:** Cells (e.g., immortalized keratinocytes CCD-1106 KERTr, prostate cancer PC3 cells) are treated with **tirbanibulin**, then fixed, permeabilized, and stained with an antibody against  $\alpha$ -tubulin, followed by a fluorescently-labeled secondary antibody. The microtubule network is visualized using fluorescence microscopy [4] [5].
- **Key Finding:** Treatment with **tirbanibulin** resulted in the **complete disruption of filamentous tubulin structures**, confirming the collapse of the microtubule network. This effect was shown to be reversible upon drug removal [5].

## Cell Cycle Analysis by Flow Cytometry

- **Objective:** To determine the impact of **tirbanibulin** on cell cycle progression [4] [5].
- **Protocol:** Treated cells are fixed and stained with a DNA-binding dye (e.g., Propidium Iodide). The DNA content of individual cells is then analyzed by flow cytometry. The distribution of cells in different cell cycle phases (G0/G1, S, G2/M) is quantified based on DNA content [5].
- **Key Finding:** Treatment with low nanomolar concentrations of **tirbanibulin** caused a significant accumulation of cells in the **G2/M phase**, confirming cell cycle arrest [4] [5].

## Apoptosis Assay

- **Objective:** To evaluate the induction of programmed cell death [5].
- **Protocol:** Apoptosis is commonly detected using an Annexin V/7-AAD (or similar) staining kit. Early apoptotic cells externalize phosphatidylserine, which binds to Annexin V (often fluorescently conjugated). Viability dyes like 7-AAD distinguish late apoptotic/necrotic cells. The populations are quantified using flow cytometry [5].
- **Key Finding:** **Tirbanibulin** treatment led to a marked increase in Annexin V-positive cells, demonstrating the induction of apoptosis. Immunoblot analysis further showed cleavage of caspases 8, 9, and 3, and PARP, confirming the activation of both intrinsic and extrinsic apoptotic pathways [5].

## Quantitative Potency Data

The antiproliferative potency of **tirbanibulin** has been validated across a wide range of human cancer cell lines, as shown in the table below. The IC<sub>50</sub> (half-maximal inhibitory concentration) values are in the low nanomolar range, indicating high potency [5].

Cell Line	Cancer Type	Tirbanibulin IC <sub>50</sub> (nM)
A431	Squamous Cell Carcinoma	15 [5]
CCD-1106 KERTr	Immortalized Keratinocytes	40 [5]
PC3-MM2	Prostate Cancer	9 [5]
MDA-MB-231	Breast Cancer (Triple-Negative)	20-45 [5]
A549	Lung Cancer	9 [5]
HT29	Colon Cancer	25 [5]
K562	Chronic Myeloid Leukemia	13 [5]

## Clinical Translation and Applications

The strong preclinical data on Src and tubulin inhibition has successfully translated into clinical applications.

- **Approved Indication:** **Tirbanibulin** 1% ointment (Klisyri) is approved by the FDA and EMA for the topical treatment of **actinic keratosis (AK) on the face or scalp** [1] [6]. Its short, 5-day application course is a significant advantage for patient adherence [7].
- **Investigational Uses:** A Phase I clinical trial demonstrated that **tirbanibulin** 1% ointment applied for four weeks was safe and showed promising efficacy in patients with **plaque-type psoriasis**, with 50% of subjects achieving a significant reduction in lesion severity [8] [9]. Preclinical studies also suggest potential in **pulmonary fibrosis** and various cancers [3].

## Conclusion

**Tirbanibulin** represents a mechanistically distinct agent with a dual-action profile targeting both Src kinase and tubulin. Its non-ATP competitive inhibition of Src offers a pathway to greater selectivity, while its reversible inhibition of tubulin polymerization drives potent antiproliferative and pro-apoptotic effects with low systemic toxicity. This unique combination underpins its clinical efficacy in actinic keratosis and supports its ongoing investigation for other hyperproliferative and fibrotic diseases.

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**Address:** Ontario, CA 91761, United States  
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